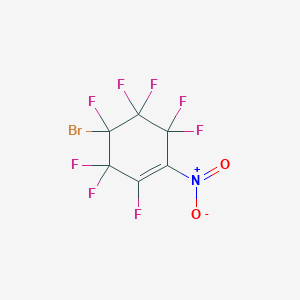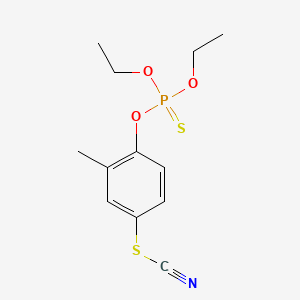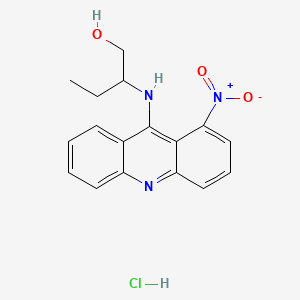![molecular formula C8H13NOS B14427359 N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine CAS No. 83369-33-9](/img/structure/B14427359.png)
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-6-Thiabicyclo[322]nonan-7-ylidenehydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the bicyclic structure, often using halogens or other substituents under specific conditions.
Wissenschaftliche Forschungsanwendungen
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialized chemicals and materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism by which N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound has a different ring system and exhibits distinct chemical properties.
3,6-Diazabicyclo[3.2.2]nonan-7-one: Another related compound with variations in its nitrogen-containing rings.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
83369-33-9 |
|---|---|
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
N-(6-thiabicyclo[3.2.2]nonan-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NOS/c10-9-8-6-2-1-3-7(11-8)5-4-6/h6-7,10H,1-5H2 |
InChI-Schlüssel |
ZUJOSFYIVQGLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)SC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)


![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)





![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
